molecular formula C14H14F3NO3 B14805420 ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate

ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B14805420
M. Wt: 301.26 g/mol
InChI Key: IRDSAYYXYXAXDG-HQVZTVAUSA-N
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Description

Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of ethyl diazoacetate with a trifluoromethyl-substituted alkene in the presence of a rhodium catalyst. This reaction proceeds under mild conditions and provides the desired cyclopropane derivative with high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropanes, alcohols, amines, and carboxylic acids, depending on the specific reaction pathway and conditions .

Scientific Research Applications

Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
  • Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Uniqueness

Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets compared to similar compounds .

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10?,13-/m0/s1

InChI Key

IRDSAYYXYXAXDG-HQVZTVAUSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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